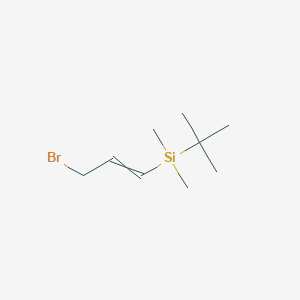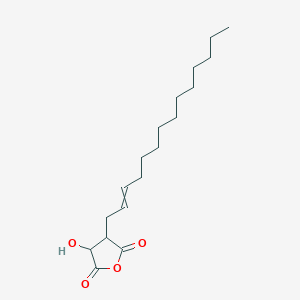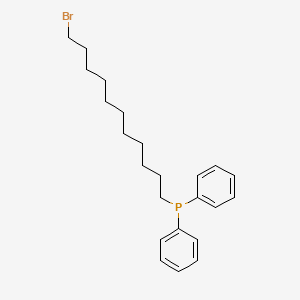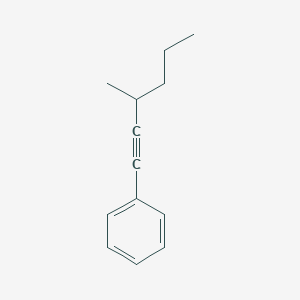![molecular formula C32H52N2O7 B12618745 L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine CAS No. 921934-70-5](/img/structure/B12618745.png)
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine is a complex organic compound that belongs to the class of amino acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups, followed by coupling reactions to form the desired peptide bond. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The final deprotection step is carried out under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers to streamline the synthesis process. These machines can handle the repetitive steps of coupling and deprotection, ensuring high purity and yield of the final product. Additionally, large-scale production may require optimization of reaction conditions and purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The ethylbenzoyl moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The hexadecanoyl chain can be reduced to form alcohols or alkanes.
Substitution: The amino acid residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides and thioethers.
Applications De Recherche Scientifique
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating neurological disorders and metabolic diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alanyl-L-tyrosine
- L-Alanyl-L-glutamine
- L-Alanyl-L-leucine
Uniqueness
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
921934-70-5 |
|---|---|
Formule moléculaire |
C32H52N2O7 |
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid |
InChI |
InChI=1S/C32H52N2O7/c1-4-26-19-21-27(22-20-26)32(39)40-23-17-15-13-11-9-7-5-6-8-10-12-14-16-18-29(35)41-24-28(31(37)38)34(3)30(36)25(2)33/h19-22,25,28H,4-18,23-24,33H2,1-3H3,(H,37,38)/t25-,28-/m0/s1 |
Clé InChI |
JMNCJZJRJPBHTR-LSYYVWMOSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N(C)C(=O)[C@H](C)N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)N(C)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)


![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)



